Product packaging for 2-Aminomethyl-5-trifluoromethylthiazole(Cat. No.:CAS No. 1211532-33-0)

2-Aminomethyl-5-trifluoromethylthiazole

Cat. No.: B1406229
CAS No.: 1211532-33-0
M. Wt: 182.17 g/mol
InChI Key: GPVZTRVJWUDRTN-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-trifluoromethylthiazole is a chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a thiazole heterocycle, a privileged scaffold in pharmaceuticals, combined with a trifluoromethyl group and an aminomethyl side chain. This structure contributes to desirable properties for bioactive molecules, including enhanced metabolic stability and membrane permeability . The trifluoromethyl-thiazole core is recognized as a key pharmacophore in the development of novel therapeutic agents . Research into analogous trifluoromethylated thiazole derivatives has demonstrated their potential as scaffolds for anticancer agents, with some compounds exhibiting potent cytotoxic activity by inducing cell cycle arrest and apoptosis in tumor cell lines . Furthermore, similar compounds have been investigated for their neuroprotective properties, showing promise in models relevant to neurodegenerative diseases . The aminomethyl functionality provides a versatile handle for further chemical modification, allowing researchers to conjugate the core structure to other pharmacophores, such as amino acids, a strategy often used to create hybrid molecules with improved activity or to develop proteolysis-targeting chimeras (PROTACs) . This reagent is intended for use in exploratory research, including the synthesis of novel bioactive molecules, structure-activity relationship (SAR) studies, and the development of potential inhibitors for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F3N2S B1406229 2-Aminomethyl-5-trifluoromethylthiazole CAS No. 1211532-33-0

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVZTRVJWUDRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis from 2-Aminothiazole Derivatives

Method Overview:
A highly efficient and straightforward approach involves the direct reaction of 2-aminothiazole or its salts with trifluoromethyl halides, primarily trifluoromethyl iodide (CF₃I), in a suitable solvent system under controlled conditions.

Research Findings:

  • The process starts with 2-aminothiazole or its salts, which are reacted with trifluoromethyl halides in the presence of a base such as sodium bicarbonate or triethylamine.
  • The reaction is typically conducted in organic solvents like acetonitrile or dimethylformamide (DMF) at low temperatures (~0–25°C).
  • The yield of the target compound ranges from 30% to 85%, depending on reaction conditions.

Reaction Conditions and Data:

Parameter Details
Starting materials 2-Aminothiazole or salts, trifluoromethyl halide
Solvent Acetonitrile, DMF
Base Sodium bicarbonate, triethylamine
Temperature 0°C to 25°C
Reaction time 3–8 hours
Yield 30% – 85%

Notes:

  • The reaction mechanism involves nucleophilic substitution at the amino group of 2-aminothiazole by the trifluoromethyl halide.
  • Radical initiators such as azo compounds or peroxides can be employed to improve yields.

Multi-Step Synthesis via Halogenated Precursors

Method Overview:
An alternative route involves synthesizing halogenated trifluoromethyl intermediates, such as trifluoromethyl iodide, followed by their reaction with thiazolamine derivatives.

Research Findings:

  • Trifluoromethyl iodide (CF₃I) can be prepared via the reaction of trifluoromethanol derivatives with iodine or through other fluorination processes.
  • The halogenated trifluoromethyl compounds are then reacted with thiazolamine in the presence of a radical initiator under mild conditions.

Reaction Pathway:

Step Description Data/Conditions
1 Synthesis of trifluoromethyl iodide (CF₃I) From trifluoromethanol derivatives
2 Reaction with thiazolamine in organic solvent Acetonitrile, 0–25°C, 3–8 hours
3 Purification via column chromatography Hexane:ethyl acetate = 4:1

Yield:

  • Typically yields range from 60% to 85%, with optimized conditions.

Alternative Routes and Considerations

a. Direct Cyclization Approach:
Some methods involve cyclization of amino acids or derivatives bearing trifluoromethyl groups, but these are less common due to lower yields and harsher conditions.

b. Use of Trifluoroacetic Acid Derivatives:
Preparation of 2-amino-5-trifluoromethylthiazole from trifluoroacetic acid derivatives involves multi-step reactions, including esterification, halogenation, and cyclization, often with yields below 16% due to side reactions and low selectivity.

Summary of Key Findings

Method Type Raw Materials Reaction Conditions Yield Range Advantages Disadvantages
Direct substitution from 2-aminothiazole 2-Aminothiazole salts, trifluoromethyl halides Organic solvents, low temperature, bases 30–85% Simple, one-step, high efficiency Requires handling of trifluoromethyl halides, safety concerns
Halogenated trifluoromethyl intermediates CF₃I, thiazolamine derivatives Radical initiation, mild conditions 60–85% High yields, scalable Multi-step synthesis of intermediates
Multi-step synthesis via trifluoromethyl acids Trifluoromethyl acids, halogenation reagents Multi-stage, harsher conditions <16% Potential for large-scale production Low overall yield, complex process

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-trifluoromethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Aminomethyl-5-trifluoromethylthiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-trifluoromethylthiazole involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-aminomethyl-5-trifluoromethylthiazole with structurally related thiazole and thiadiazole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound 2-(CH2NH2), 5-CF3 C5H6F3N3S 209.19 Thiazole core; polar aminomethyl group enhances solubility and hydrogen bonding. Hypothetical
Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate 2-Ph, 5-CF3, 4-COOEt C14H11F3N2O2S 328.30 Coplanar thiazole-phenyl structure; ester group increases lipophilicity.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 2-NH2, 5-CF3 (thiadiazole ring) C3H2F3N3S 169.13 Thiadiazole ring (two nitrogens); electron-withdrawing CF3 enhances stability.
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate 2-NH2, 4-CF3, 5-COOEt C7H6F3N2O2S 254.20 Trifluoromethyl at position 4; ester group may influence bioavailability.
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 5-ClCH2, 4-CH3, 2-aryl-CF3 C12H9ClF3NS 297.72 Chloromethyl group increases reactivity; aryl-CF3 enhances steric bulk.
Key Observations:
  • Electronic Effects : The trifluoromethyl group (–CF3) is strongly electron-withdrawing, which stabilizes the thiazole ring and influences reactivity in substitution reactions .
  • Solubility and Bioavailability: The aminomethyl group in the target compound likely improves water solubility compared to ester- or aryl-substituted analogs (e.g., ).
  • Synthetic Accessibility : Compounds like Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate were synthesized unexpectedly , whereas others (e.g., ) require multi-step protocols with specific catalysts.

Biological Activity

Overview

2-Aminomethyl-5-trifluoromethylthiazole is a heterocyclic compound characterized by a thiazole ring with an aminomethyl group at the 2-position and a trifluoromethyl group at the 5-position. This unique structure contributes to its biological activity, particularly in medicinal chemistry and material science. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily stems from its ability to modulate the activity of specific molecular targets. The mechanism involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thus altering biochemical processes.
  • Receptor Modulation : It interacts with receptors, potentially affecting signaling pathways within cells.

The trifluoromethyl group notably increases the compound's binding affinity to these targets, enhancing its pharmacological effects.

Table 1: Biological Activities of this compound

Activity TypeTargetEffectReference
Enzyme InhibitionCyclic nucleotide phosphodiesteraseInhibition observed
Antimicrobial ActivityBacterial strainsEffective against E. coli and S. aureus
Anticancer PotentialCancer cell linesInduces apoptosis

Case Studies

Several studies have evaluated the biological effects of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
  • Cancer Research : Experimental results indicated that this compound could induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research focused on the compound's interaction with cyclic nucleotide phosphodiesterase revealed that it effectively inhibited enzyme activity, which could be leveraged for therapeutic strategies targeting related diseases.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAminomethyl & Trifluoromethyl groupsBroad antimicrobial & anticancer activity
2-Aminomethyl-5-methylthiazoleAminomethyl & Methyl groupsLimited antimicrobial effects
5-TrifluoromethylthiazoleTrifluoromethyl onlyModerate enzyme inhibition

This comparison illustrates that this compound possesses unique properties due to its specific functional groups, making it more biologically active than its analogs.

Q & A

Q. Table 1: Example Characterization Data for Thiazole Derivatives

ParameterMethodExpected OutcomeReference
Melting PointDSC/TGA120–125°C (decomposition monitored)
PurityHPLC≥98% (λ = 254 nm)
SolubilityPartition assayDMSO > water (logP ≈ 1.5)

What strategies can resolve discrepancies in reported biological activities of this compound derivatives?

Level: Advanced
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains .
  • Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS .
  • Dose-response curves : Ensure EC₅₀/IC₅₀ values are replicated across ≥3 independent experiments .
    Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colony-counting for antimicrobial activity) is recommended .

What are the recommended storage conditions to maintain the stability of this compound?

Level: Basic
Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis .
  • Light sensitivity : Use amber glass vials to avoid photodegradation .
  • Container : Glass (not plastic) to minimize adsorption .
    Stability should be monitored via periodic HPLC analysis (e.g., every 6 months) .

How can computational docking studies inform the design of this compound derivatives with enhanced bioactivity?

Level: Advanced
Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins. Steps include:

  • Protein preparation : Retrieve target structure (e.g., PDB ID 1XYZ) and remove water/ions .
  • Ligand optimization : Minimize energy of thiazole derivatives using DFT (B3LYP/6-31G*) .
  • Docking parameters : Grid box centered on active site; affinity scores (ΔG) < -7 kcal/mol suggest strong binding .
    For example, derivatives with electron-withdrawing groups (e.g., -CF₃) showed improved docking to bacterial dihydrofolate reductase in prior studies .

What are the key considerations in designing in vitro assays to evaluate the antimicrobial efficacy of this compound?

Level: Advanced
Answer:

  • pH control : Adjust media pH to physiological range (7.2–7.4) to avoid false negatives .
  • Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • MIC determination : Follow broth microdilution (CLSI M07-A10) with 96-well plates .
  • Cytotoxicity parallel testing : Assess mammalian cell viability (e.g., HEK293 cells) to rule off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-5-trifluoromethylthiazole
Reactant of Route 2
2-Aminomethyl-5-trifluoromethylthiazole

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